molecular formula C11H10ClNOS B8810263 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol CAS No. 27473-03-6

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol

Cat. No.: B8810263
CAS No.: 27473-03-6
M. Wt: 239.72 g/mol
InChI Key: GHXMYVMHRINCLZ-UHFFFAOYSA-N
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Description

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea under basic conditions to form the thiazole ring. This is followed by the reduction of the resulting intermediate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.

    Biology: It exhibits significant biological activities, making it a candidate for developing new antibacterial and antifungal agents.

    Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications.

    Industry: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated by the sulfur and nitrogen atoms in the thiazole ring, which can form hydrogen bonds and other interactions with the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol include other thiazole derivatives such as 2-(4-chlorophenyl)-4-methylthiazole and 2-(4-chlorophenyl)-4-ethylthiazole. These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The unique combination of the thiazole ring and the 4-chlorophenyl group in this compound contributes to its distinct biological activities and chemical properties .

Properties

CAS No.

27473-03-6

Molecular Formula

C11H10ClNOS

Molecular Weight

239.72 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanol

InChI

InChI=1S/C11H10ClNOS/c12-9-3-1-8(2-4-9)11-13-10(5-6-14)7-15-11/h1-4,7,14H,5-6H2

InChI Key

GHXMYVMHRINCLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dissolve [2-(4-chloro-phenyl)-thiazol-4-yl]-acetic acid ethyl ester (107.4 g, 381.2 mmol) in THF (800 mL) and cool to 0-5° C. Slowly add DIBAL (1.0 M in THF, 800 mL, 800 mmol) over approximately 3.5 h keeping the temperature<5° C. After the addition is complete warm the resulting solution to room temperature and stir mechanically overnight. Cool the solution to 0-5° C. and slowly add additional DIBAL (150 mL) keeping the temperature<5° C. Stir at room temperature for 2.5 h, then cool to 0-5° C. and slowly quench over 5 h with aqueous saturated Rochelle's salt (2900 mL) keeping the temperature<10° C. Extract the mixture with EtOAc (2×3300 mL). Combine the organic solutions and concentrate in vacuo to give an oil (112.9 g). Dissolve the oil in toluene (600 mL) and concentrate in vacuo, then repeat. Dry the residue in vacuo for 6 h to give a residue weighing 107.4 g (110%). ES/MS m/z (35Cl) 240.1 [M+1]+.
Quantity
107.4 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods II

Procedure details

Dissolve [2-(4-chloro-phenyl)-thiazol-4-yl]-acetic acid ethyl ester (107.4 g, 381.2 mmol) in THF (800 mL) and cool to 0-5° C. Add DIBAL (1.0 M in THF, 800 mL, 800 mmol) slowly over approximately 3.5 h (somewhat exothermic) keeping the temp. <5° C. Allow the reaction to warm to room temperature with mechanical stirring overnight. Cool the reaction to 0-5° C. and slowly add more DIBAL (150 mL) over approximately 15 min keeping the temperature <5° C. Stir the reaction solution at room temperature for 2.5 b. Cool to 0-5° C. and slowly add over 5 h aqueous saturated Rochelle's salt (2900 mL, very exothermic at first, minor gas evolution) keeping the temperature <10° C. The mixture solidifies after approximately 150 mL has been added. It becomes more fluid and then solidifies again as the addition continues. Extract the mixture with EtOAc (2×3300 mL). Combine the organic layers and concentrate in vacuo to give an oil weighing 112.9 g. Take the oil up in toluene (600 mL), concentrate in vacuo and repeat. Dry the residue on a vacuum pump for 6 h to give a residue weighing 107.4 g (110% yield). MS (ES+) 240.1 (M)+. 1H NMR (400 MHz, CDCl3): δ 7.84 (dt, J=8.4, 2.2 Hz, 2H), 7.39 (dt, J=8.4, 2.2 Hz, 2H), 6.98 (s, 1H), 3.98 (m, 2H), 3.44 (bs, 1H), 3.02 (t, J=5.5 Hz, 2H).
Quantity
107.4 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five

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